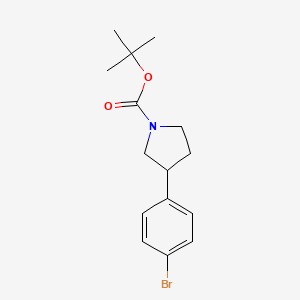

Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate

Description

Chemical Name: tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate CAS Number: 1467060-28-1 Molecular Formula: C₁₅H₂₀BrNO₂ Molecular Weight: ~326.22 g/mol Purity: 97% (as per commercial specifications) Structure: Features a pyrrolidine ring (5-membered saturated nitrogen heterocycle) substituted at the 3-position with a 4-bromophenyl group. The tert-butyl carbamate group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes.

This compound is widely utilized as a pharmaceutical intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity. Its structural rigidity and electron-deficient aromatic ring make it suitable for designing inhibitors or ligands in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTKVQYDQFSNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-bromobenzylamine with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or THF.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom in the bromophenyl group can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : This compound can be oxidized or reduced under specific conditions to yield different products.

- Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

These reactions make it a versatile building block in organic synthesis and pharmaceutical development.

The compound has garnered attention for its potential biological activities, particularly in pharmacology. Research indicates that it may interact with various biological targets, suggesting possible therapeutic effects. Notably:

- Anticancer Properties : Compounds similar to tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate have shown significant anticancer activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tert-butyl derivative | MEL-8 | 1.54 |

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 0.78 |

The mechanism of action often involves apoptosis induction and cell cycle arrest, with flow cytometry assays revealing increased caspase activity associated with these effects.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate is being investigated as a lead compound for drug development due to its structural features that may enhance binding affinity to specific receptors or enzymes. Its interactions with NMDA receptors have been studied, showing potential for modulating lipid signaling pathways relevant to cancer treatment .

Industrial Applications

Beyond its roles in research and medicine, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where specific chemical reactivity is required.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study demonstrated that derivatives of pyrrolidine compounds could enhance the efficacy of existing anticancer drugs by overcoming multidrug resistance mechanisms in cancer cells .

- Another investigation focused on the pharmacokinetics of related compounds, revealing their potential as peripheral NMDA receptor antagonists that could affect tumor growth without central nervous system side effects .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

Table 1: Key Structural and Physical Properties

Key Observations :

- Trifluoromethyl Addition: The trifluoromethyl group in C₁₆H₁₉BrF₃NO₂ enhances lipophilicity and metabolic stability, critical for CNS-targeting drugs .

- Sulfonyl Group: The sulfonyl-containing derivative (C₁₆H₂₂FNO₄S) exhibits stronger electron-withdrawing effects, favoring nucleophilic substitution reactions .

Piperidine and Dihydropyridine Analogues

Table 2: Ring Size and Saturation Effects

Key Observations :

Functional Group Variations

Table 3: Impact of Additional Functional Groups

Key Observations :

- Carbamoyl and Ketone : The carbamoyl group in CAS 632352-56-8 introduces hydrogen-bonding capacity, improving target affinity in enzyme inhibition .

- Hydroxyl and Trifluoromethyl : The hydroxyl group in CAS 1052713-78-6 enhances solubility, while the trifluoromethyl group balances metabolic stability .

Biological Activity

Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate can be represented as follows:

This compound features a pyrrolidine ring substituted with a bromophenyl group and a tert-butyl ester, which contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds similar to Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate may act through various biological pathways, including:

- Inhibition of ALK-2 Receptor : The compound has been investigated for its ability to inhibit ALK-2 (activin receptor-like kinase 2), which plays a role in bone morphogenetic protein (BMP) signaling pathways. This inhibition could have therapeutic implications in conditions like fibrodysplasia ossificans progressiva (FOP) .

- Anticancer Activity : Similar derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Data

The biological activity of Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate has been evaluated in several studies. Below is a summary table of relevant findings:

| Study | Biological Activity | Cell Lines Tested | IC50 Value |

|---|---|---|---|

| Study A | ALK-2 inhibition | Mouse fibroblasts | 0.5 µM |

| Study B | Cytotoxicity | HeLa, CaCo-2 | 12 µM |

| Study C | Antimicrobial activity | Staphylococcus aureus | 5 µg/mL |

Case Studies

- ALK-2 Inhibition in FOP Models : A study demonstrated that Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate significantly reduced heterotopic ossification in mouse models of FOP. Treatment led to a marked decrease in bone formation as quantified by micro-computed tomography (μCT) analysis, indicating its potential as a therapeutic agent for this condition .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that this compound exhibited selective cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle, with IC50 values indicating moderate potency .

Q & A

Q. What are the standard synthetic methodologies for Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Functionalization of the pyrrolidine ring : Introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

- Protection of the amine : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .

- Optimization of reaction conditions : Temperature (often 0–80°C), solvent selection (e.g., dichloromethane, acetonitrile), and pH control to maximize yield and purity . Characterization via NMR (¹H, ¹³C, and ³¹P) and mass spectrometry (ESI-MS, HRMS) is critical for verifying structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, while ³¹P NMR detects phosphorus-containing derivatives (e.g., phosphonates). Rotameric mixtures may require variable-temperature NMR to resolve splitting .

- Mass Spectrometry : ESI-MS and HRMS confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves structural ambiguities (e.g., stereochemistry) using SHELX programs for refinement .

Q. What are the typical chemical reactions this compound undergoes?

- Cross-coupling reactions : The bromophenyl moiety participates in Suzuki-Miyaura or Buchwald-Hartwig couplings to form biaryl or amine-linked derivatives .

- Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane) generates free amines for further functionalization .

- Nucleophilic substitution : Bromine can be replaced with nucleophiles (e.g., amines, thiols) under palladium catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in cross-couplings .

- Catalyst screening : Pd(PPh₃)₄ or XPhos ligands improve coupling efficiency for bromophenyl groups .

- Temperature gradients : Stepwise heating (e.g., 25°C to 80°C) mitigates decomposition of heat-sensitive intermediates .

Q. What analytical approaches resolve structural ambiguities from conflicting spectroscopic data?

- X-ray crystallography : Provides definitive bond lengths and angles, resolving discrepancies in NMR assignments (e.g., diastereomers) .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign complex splitting patterns .

- Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

- Electronic effects : Bromine’s electronegativity enhances oxidative addition in palladium-catalyzed reactions, accelerating aryl-aryl bond formation .

- Steric effects : The 4-bromophenyl group’s planar structure minimizes steric hindrance, favoring transmetalation steps .

- Comparative studies : Analogues with chloro or fluoro substituents exhibit slower reaction kinetics due to reduced leaving-group ability .

Q. What considerations guide the design of derivatives for biological activity studies?

- Lipophilicity : Bromine increases logP, enhancing membrane permeability. Calculated logP values (e.g., 3.5–4.0) guide solubility optimization .

- Bioisosteric replacement : Substituting bromine with CF₃ or CN maintains steric bulk while altering electronic properties .

- Structure-activity relationships (SAR) : Modifications to the pyrrolidine ring (e.g., amino or trifluoromethyl groups) are screened against targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.